molecular formula C5HF3I3NS B14515423 2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-48-9

2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole

Cat. No.: B14515423
CAS No.: 62665-48-9
M. Wt: 544.84 g/mol
InChI Key: WSAXGKSORYFENB-UHFFFAOYSA-N
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Description

2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is a heterocyclic compound characterized by the presence of iodine and trifluoromethylsulfanyl groups attached to a pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . The addition of iodine and trifluoromethylsulfanyl groups can significantly alter the chemical and physical properties of the pyrrole ring, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene in a base-mediated [3 + 2] cycloaddition reaction .

Industrial Production Methods

Industrial production of such compounds often involves scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as those involving manganese or copper catalysts, can provide high yields and selectivity under mild conditions . These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The presence of iodine makes the compound susceptible to oxidation reactions.

    Reduction: Reduction reactions can be used to modify the iodine groups.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated pyrrole derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms can participate in halogen bonding, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Properties

CAS No.

62665-48-9

Molecular Formula

C5HF3I3NS

Molecular Weight

544.84 g/mol

IUPAC Name

2,3,4-triiodo-5-(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C5HF3I3NS/c6-5(7,8)13-4-2(10)1(9)3(11)12-4/h12H

InChI Key

WSAXGKSORYFENB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1I)I)SC(F)(F)F)I

Origin of Product

United States

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